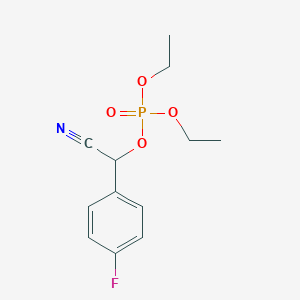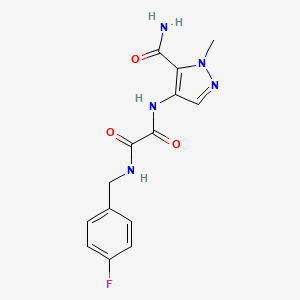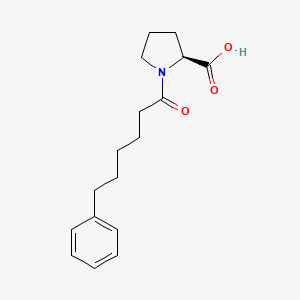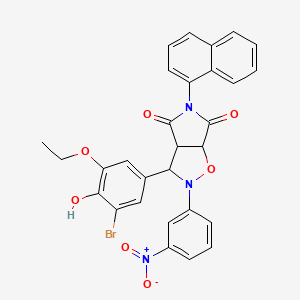![molecular formula C17H18O B12620545 1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene CAS No. 918134-68-6](/img/structure/B12620545.png)
1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with a methyl group and an ether linkage to a phenylbutenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene typically involves the reaction of 1-methyl-2-hydroxybenzene with 4-phenylbut-2-en-1-yl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the phenylbutenyl group to a single bond.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst are common for introducing substituents onto the benzene ring.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact mechanism may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-phenylbut-3-yn-2-ol: Similar structure but with a triple bond.
1-Methyl-4-(2-methylbut-3-en-2-ylsulfonyl)benzene: Contains a sulfonyl group instead of an ether linkage.
1-Methyl-2-(4-phenylbut-2-enoxy)benzene: Similar structure with slight variations in the substituents.
Uniqueness
1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene is unique due to its specific ether linkage and the presence of both a methyl group and a phenylbutenyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
918134-68-6 |
|---|---|
Molekularformel |
C17H18O |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
1-methyl-2-(4-phenylbut-2-enoxy)benzene |
InChI |
InChI=1S/C17H18O/c1-15-9-5-6-13-17(15)18-14-8-7-12-16-10-3-2-4-11-16/h2-11,13H,12,14H2,1H3 |
InChI-Schlüssel |
ACCVERMBHONMMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OCC=CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(2,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620469.png)
![3-[(5-Bromopyridin-3-yl)oxy]-5-chlorophenol](/img/structure/B12620473.png)
![N-(4-Sulfamoylphenyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12620483.png)
![Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro-](/img/structure/B12620495.png)
![1-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride](/img/structure/B12620502.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-bromo-5-(dodecyloxy)-2-methoxybenzene]](/img/structure/B12620504.png)


![N-[(1S)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide](/img/structure/B12620528.png)

![1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine](/img/structure/B12620548.png)

